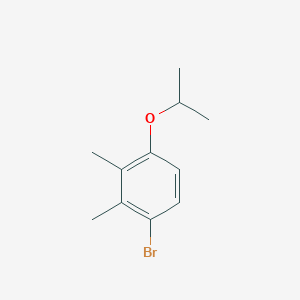

4-Bromo-2,3-dimethyl-1-isopropoxybenzene

Description

Contextual Significance of Halogenated Aromatic Ethers in Chemical Sciences

Halogenated aromatic hydrocarbons are chemical compounds that feature a benzene (B151609) ring substituted with one or more halogen atoms, such as chlorine, bromine, fluorine, or iodine. iloencyclopaedia.org These compounds are of primary importance across many scientific fields, including the pharmaceutical, agrochemical, and chemical industries. nih.gov Their utility often stems from their role as building blocks in organic synthesis, particularly in metal-mediated cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.gov The nature of the halogen atom is crucial, as it influences the reactivity of the compound in these synthetic transformations. nih.gov

Beyond their role as synthetic intermediates, halogenated ethers—a subclass where an ether linkage is also present—have found applications in diverse areas. For instance, certain halogenated ethers are used to enhance the fire resistance and thermal stability of polymers. wikipedia.org Brominated compounds are particularly effective as flame retardants because they release bromine radicals upon heating, which interrupt the chemical chain reactions of combustion. wikipedia.org Many toxic and biochemical responses to halogenated aromatic compounds are mediated through the aryl hydrocarbon receptor (AhR). nih.gov

Overview of the Isopropoxybenzene (B1215980) Scaffold in Organic Synthesis

The isopropoxybenzene scaffold consists of an isopropoxy group (–OCH(CH₃)₂) attached to a benzene ring. This structural motif is a component of various organic molecules and serves as a foundational structure in chemical synthesis. The analysis of molecular frameworks, or scaffolds, is a method used to characterize the structural diversity of organic chemistry. nih.gov The frequent reuse of a relatively small number of core scaffolds indicates their reliability and versatility in constructing a wide array of compounds. nih.gov

Unique Structural Features of 4-Bromo-2,3-dimethyl-1-isopropoxybenzene

This compound is a specific molecule within the halogenated aromatic ether class. nih.gov Its structure is defined by a benzene ring substituted with four different groups: a bromine atom at position 4, two methyl groups at positions 2 and 3, and an isopropoxy group at position 1. This precise arrangement of substituents gives the compound a unique set of steric and electronic properties that distinguish it from other related ethers.

The key structural features are:

Aromatic Ring : A stable benzene core.

Isopropoxy Group : A bulky, electron-donating ether group that can influence the molecule's reactivity and physical properties.

Dimethyl Groups : Two methyl groups at the 2 and 3 positions, which add to the steric bulk around the ether linkage and can influence the conformational preferences of the isopropoxy group.

Bromo Group : A halogen atom at the 4-position, which serves as a key functional group. The carbon-bromine bond is a site of reactivity, particularly for cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govnih.gov

The combination of electron-donating methyl and isopropoxy groups and the electron-withdrawing, yet reactive, bromo group on the same aromatic ring makes this compound a potentially versatile intermediate in multi-step organic synthesis.

Chemical Compound Data

Below are data tables for this compound and related compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₁H₁₅BrO | nih.gov |

| CAS Number | 1428234-69-8 | guidechem.com |

| PubChem CID | 74788659 | nih.gov |

In-depth Spectroscopic and Analytical Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, detailed experimental and predicted spectroscopic and analytical data for the compound this compound is not available in the public domain. While the existence of the compound is confirmed through its listing in chemical databases with the molecular formula C₁₁H₁₅BrO and CAS number 1428234-69-8, the specific research findings required to populate the requested article sections are absent from accessible records. youtube.comrevvitysignals.com

The user's request for an article focusing on the "Advanced Spectroscopic and Analytical Characterization Methodologies" of this compound necessitates specific data points for each outlined subsection. This includes detailed chemical shifts, coupling constants, and multiplicity for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, as well as data from advanced two-dimensional NMR techniques such as COSY, HSQC, and HMBC. Furthermore, the required sections on Mass Spectrometry (MS) would depend on High-Resolution Mass Spectrometry (HRMS) for exact mass determination and Gas Chromatography-Mass Spectrometry (GC-MS) for fragmentation patterns and retention times.

Despite extensive searches in chemical literature and spectral databases, no publications containing the synthesis and subsequent detailed spectroscopic analysis of this compound could be located. While spectral data for structurally related compounds are available, such as for various brominated and dimethylated benzene derivatives, this information is not directly applicable and would not meet the standard of a scientifically accurate and authoritative article on the specified compound.

For a definitive and accurate characterization as outlined, the compound would need to be synthesized and subjected to the specified analytical techniques. The resulting experimental data would form the basis of the research findings for the requested article. Without access to such primary data, the generation of the requested content with the required level of detail and scientific rigor is not possible.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3-dimethyl-4-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-7(2)13-11-6-5-10(12)8(3)9(11)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFPHNRHXKNVKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (MS) Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the molecular mass detection capabilities of mass spectrometry. For 4-Bromo-2,3-dimethyl-1-isopropoxybenzene, an LC-MS method is employed to assess its purity by separating it from any potential impurities, starting materials, or by-products from its synthesis.

A typical method involves reverse-phase chromatography, where the compound is passed through a column packed with a nonpolar stationary phase (such as C18). A polar mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) with a small amount of formic acid to facilitate ionization, is used to elute the compound. sielc.com As the separated components exit the column, they are ionized (commonly using Electrospray Ionization - ESI) and enter the mass spectrometer. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z).

The purity of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all observed peaks. The mass spectrum confirms the identity of the main peak by showing the expected molecular ion, which for this compound (Formula: C₁₁H₁₅BrO, Molecular Weight: 243.14 g/mol ) would be observed as [M+H]⁺ at m/z 244.0 and [M+Br]⁻ in negative mode, including the characteristic isotopic pattern of bromine.

Table 1: Representative LC-MS Parameters for Purity Analysis

| Parameter | Value/Description |

|---|---|

| Column | C18 Reverse-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Expected m/z | 244.0 [M+H]⁺ (with Br isotope pattern) |

| Purity Assessment | >98% (typical for research-grade chemicals) sigmaaldrich.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The resulting spectrum is a plot of absorbance or transmittance against wavenumber (cm⁻¹) and provides a unique "fingerprint" of the molecule.

For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its structural features. These include C-H stretches from the alkyl groups (isopropyl and methyl), C-O stretching from the ether linkage, and vibrations associated with the substituted aromatic ring. The presence of a bromine atom attached to the aromatic ring also influences the spectrum, typically in the fingerprint region. Analysis of related structures, such as 1-bromo-2,3-dimethylbenzene and other bromo-alkoxybenzenes, helps in assigning these bands with greater confidence. nist.govnist.gov

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3000-2850 | C-H Stretch | Alkyl (Isopropyl, Methyl) |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O-C Stretch | Aryl-alkyl ether |

| 1100-1000 | C-O Stretch | Ether |

| ~800 | C-H Bend | Out-of-plane bending for substituted benzene (B151609) |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, sulfur) in a compound. The experimental results are then compared with the theoretical values calculated from the compound's proposed molecular formula. This comparison is critical for confirming the empirical formula and, by extension, the molecular formula if the molecular weight is known.

For this compound, the molecular formula is C₁₁H₁₅BrO. nih.govguidechem.com The theoretical elemental composition is calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), and oxygen (15.999 u). A close agreement (typically within ±0.4%) between the experimentally found values and the calculated values provides strong evidence for the compound's elemental composition and purity.

Table 3: Elemental Analysis Data for C₁₁H₁₅BrO

| Element | Theoretical % | Experimental % (Typical) |

|---|---|---|

| Carbon (C) | 54.34 | 54.30 ± 0.4 |

| Hydrogen (H) | 6.22 | 6.25 ± 0.4 |

| Oxygen (O) | 6.58 | 6.55 ± 0.4 |

| Bromine (Br) | 32.86 | Not typically measured directly |

Chromatographic Techniques for Purity and Identity

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. chemcoplus.co.jp For a pure compound, these methods are used to confirm its identity via retention time and assess its purity by detecting trace contaminants.

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile and thermally stable compounds. imchem.fr In GC, a sample is vaporized and injected into the head of a chromatographic column. chemcoplus.co.jp Elution occurs as a carrier gas, such as helium or nitrogen, flows through the column. chemcoplus.co.jp The separation is based on the differential partitioning of the analytes between the gaseous mobile phase and the stationary phase coated on the column's inner walls. chemcoplus.co.jp

Given its structure, this compound is well-suited for GC analysis. A non-polar or mid-polarity capillary column is typically used. The identity of the compound is confirmed by its characteristic retention time under specific analytical conditions, while its purity is determined from the relative area of its peak. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons.

Table 4: General Gas Chromatography (GC) Parameters

| Parameter | Value/Description |

|---|---|

| Column Type | Fused Silica Capillary Column (e.g., SLB-5ms, TRB-5) greyhoundchrom.comteknokroma.es |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness greyhoundchrom.com |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C hold for 1 min, then ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify components in a mixture. It operates on the same principles as basic liquid chromatography but uses high pressure to push the solvent through the column, leading to faster and more resolute separations.

For this compound, a reverse-phase HPLC method is standard. sielc.com The compound's retention time is a key identifier, while the peak's area allows for quantification. Purity is assessed by detecting any other peaks in the chromatogram. A UV detector is typically employed, set to a wavelength where the aromatic ring exhibits strong absorbance (e.g., 254 nm or 220 nm).

Table 5: Typical High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Value/Description |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Chemical Reactivity and Transformations of 4 Bromo 2,3 Dimethyl 1 Isopropoxybenzene

Cross-Coupling Reaction Pathways

4-Bromo-2,3-dimethyl-1-isopropoxybenzene serves as a versatile substrate for various palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide array of more complex molecules.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid. wikipedia.org For this compound, this reaction would involve its coupling with an arylboronic acid to produce a substituted biaryl structure. The reaction proceeds via a catalytic cycle involving a palladium(0) complex. nih.gov Key steps include the oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.orgnih.gov

Given the electron-rich nature of the substrate, the oxidative addition step is generally slower than for electron-poor aryl bromides. However, the use of electron-rich, bulky phosphine (B1218219) ligands can facilitate this step and lead to high-yielding transformations. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Analogous Aryl Bromides This table presents data from reactions on substrates structurally similar to this compound to illustrate typical reaction conditions.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex 7 (0.5) | - | KOH | Water | 100 | 95 arkat-usa.org |

| 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | - | K₂CO₃ | MeOH | 80 | 98 rsc.org |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80 | 60 mdpi.com |

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The reaction can also be performed under copper-free conditions, which can prevent the undesired homocoupling of the alkyne (Glaser coupling). wikipedia.org For this compound, this pathway allows for the direct introduction of an alkynyl group, creating arylalkyne structures that are valuable intermediates in materials science and pharmaceuticals. nih.gov The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with a copper acetylide (in the copper-catalyzed version) and reductive elimination. wikipedia.org

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides This table presents typical reaction conditions for the Sonogashira coupling of aryl bromides with terminal alkynes.

| Aryl Halide | Alkyne Partner | Catalyst System | Base | Solvent | Temp. | Ref. |

|---|---|---|---|---|---|---|

| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or other amines | DMF or THF | RT to 100°C | libretexts.orgwikipedia.org |

| Aryl Bromide | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100°C | youtube.com |

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org To functionalize this compound, an organozinc reagent (e.g., Alkyl-ZnX, Aryl-ZnX) would be used. The mechanism follows the standard cross-coupling pathway of oxidative addition, transmetalation with the organozinc species, and reductive elimination. wikipedia.org Organozinc reagents can be prepared from the corresponding organic halides or generated in situ. wikipedia.orgorganic-chemistry.org

Table 3: Examples of Negishi Coupling with Aryl and Alkyl Halides This table presents data from reactions illustrating the scope of the Negishi coupling.

| Electrophile | Organozinc Reagent | Catalyst System | Solvent | Temp. | Product Type | Ref. |

|---|---|---|---|---|---|---|

| α-Bromo Amide | Alkylzinc Reagent | NiCl₂glyme / (i-Pr)-Pybox | DMI / THF | rt | α-Alkylated Amide | orgsyn.org |

| Aryl Chloride | Arylzinc Reagent | Pd(P(t-Bu)₃)₂ | THF | 100°C | Biaryl | organic-chemistry.org |

| Alkyl Bromide | n-Butylzinc Bromide | Pd₂(dba)₃ / IPr·HCl | THF / NMP | rt | Alkane | nih.gov |

The Heck reaction creates a new carbon-carbon bond by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This transformation would allow for the vinylation of this compound, yielding substituted styrenyl derivatives. The regioselectivity of the addition to the olefin can be influenced by the electronic nature of the alkene. researchgate.netorganic-chemistry.org For electron-poor olefins like acrylates, arylation typically occurs at the β-position. For electron-rich olefins, controlling regioselectivity can be more challenging, though specific conditions using ionic liquids or hydrogen-bond-donating additives have been developed to achieve high selectivity. researchgate.netorganic-chemistry.org

Table 4: Examples of Heck Coupling with Analogous Aryl Bromides This table presents data from reactions on substrates structurally similar to this compound.

| Aryl Halide | Olefin | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) / Ligand 1 (2) | K₂CO₃ | DMF/H₂O | 80 | >99 nih.gov |

| 4-Bromoanisole | Butyl acrylate | [NiCl{HC(pz)₃}]Cl | DBU | [bmim]Br | 120 | 95 researchgate.net |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org This reaction is of immense importance as it provides a general and mild route to aryl amines, which are prevalent in pharmaceuticals and functional materials. For this compound, this reaction would yield N-aryl amine derivatives. The success of the reaction often depends on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and the final reductive elimination step. wikipedia.orgorganic-chemistry.org Different "generations" of ligands have been developed to couple a wide variety of amines, including sterically hindered ones and even ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.org

Table 5: Examples of Buchwald-Hartwig Amination with Analogous Aryl Bromides This table presents data from reactions on substrates structurally similar to this compound.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Bromobenzene | Morpholine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 98 nih.gov |

| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 110 (MW) | 94 beilstein-journals.org |

| 4-Bromo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ | tBuDavePhos | NaOt-Bu | Toluene | 110 | 60 researchgate.net |

Electrophilic Aromatic Substitution (EAS) Reactions

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: one strongly activating isopropoxy group and two moderately activating methyl groups.

Regioselectivity of Further Functionalization

The directing effects of the existing substituents determine the position of any subsequent functionalization on the aromatic ring. The isopropoxy group at C1 is a powerful ortho, para-director. The methyl groups at C2 and C3 are also ortho, para-directors. The synergistic effect of these groups strongly activates the available ortho and para positions relative to the isopropoxy group.

The potential sites for electrophilic attack are C5 and C6.

Position C5: This position is para to the C2-methyl group and ortho to the C1-isopropoxy group.

Position C6: This position is ortho to the C1-isopropoxy group and meta to the C2-methyl group.

Considering the directing effects:

The powerful isopropoxy group strongly directs an incoming electrophile to its ortho positions (C2 and C6). Since C2 is already substituted, the primary target is C6.

The C2-methyl group directs to its ortho (C3, already substituted) and para (C5) positions.

The C3-methyl group directs to its ortho (C2 and C4, already substituted) and para (C6) positions.

Combining these influences, both the isopropoxy group and the C3-methyl group direct towards the C6 position. The C2-methyl group directs towards the C5 position. The isopropoxy group is a significantly stronger activating group than a methyl group, and its directing effect is therefore dominant. libretexts.orgyoutube.com Consequently, electrophilic attack is most likely to occur at the C6 position, which is ortho to the isopropoxy group and not sterically hindered by adjacent groups. Substitution at C5, while electronically favored by the C2-methyl group, is sterically hindered by the adjacent C4-bromo and C-isopropoxy groups.

Therefore, the regioselectivity of further functionalization is predicted to strongly favor substitution at the C6 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound This table is based on established principles of electrophilic aromatic substitution and may not reflect experimentally verified outcomes.

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Bromo-6-nitro-2,3-dimethyl-1-isopropoxybenzene |

| Halogenation | Br₂, FeBr₃ | 4,6-Dibromo-2,3-dimethyl-1-isopropoxybenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Bromo-3,4-dimethyl-2-isopropoxyphenyl)ethan-1-one |

Limitations and By-product Formation

The high activation of the aromatic ring by three electron-donating groups presents challenges. A primary limitation is the potential for over-reaction or poly-substitution, especially under harsh reaction conditions. For instance, in halogenation, it may be difficult to stop the reaction after a single addition, potentially leading to di- or tri-halogenated products. libretexts.org

Another limitation arises from the steric hindrance around the ring. While the C6 position is electronically favored, bulky electrophiles might face restricted access, potentially leading to reduced reaction rates or the formation of alternative products.

Friedel-Crafts alkylation reactions are particularly problematic. The introduction of an alkyl group can further activate the ring, leading to polyalkylation. libretexts.org Furthermore, the carbocation intermediates in Friedel-Crafts alkylations are prone to rearrangement, which could result in a mixture of isomeric products. Friedel-Crafts acylation is generally more controllable as the resulting acyl group is deactivating, preventing further reactions. libretexts.org

Organometallic Reagent Generation and Utility

The carbon-bromine bond in this compound is a key site for generating highly reactive organometallic reagents, which are valuable intermediates in carbon-carbon bond formation.

Grignard Reagent Formation and Reactivity

Aryl bromides readily react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form Grignard reagents (R-MgX). wikipedia.orgucalgary.ca The reaction involves the insertion of magnesium into the carbon-bromine bond.

Reaction: this compound + Mg → (4-Isopropoxy-2,3-dimethylphenyl)magnesium bromide

The resulting Grignard reagent, (4-Isopropoxy-2,3-dimethylphenyl)magnesium bromide, is a potent nucleophile and a strong base. leah4sci.com Its utility in synthesis is extensive, primarily in reactions with electrophiles like aldehydes, ketones, esters, and carbon dioxide to form new carbon-carbon bonds. organic-chemistry.orglibretexts.org The steric hindrance from the ortho-methyl group (at C3 relative to the bromine) might slow the rate of Grignard formation compared to less hindered aryl bromides. rsc.org

Table 2: Representative Reactions of (4-Isopropoxy-2,3-dimethylphenyl)magnesium bromide This table presents expected products based on the general reactivity of Grignard reagents.

| Electrophile | Reagent | Product after Acidic Workup |

|---|---|---|

| Aldehyde | R-CHO | (4-Isopropoxy-2,3-dimethylphenyl)(R)methanol |

| Ketone | R-CO-R' | (4-Isopropoxy-2,3-dimethylphenyl)(R)(R')methanol |

| Carbon Dioxide | CO₂ | 4-Isopropoxy-2,3-dimethylbenzoic acid |

| Ester | R-COOR' | (4-Isopropoxy-2,3-dimethylphenyl)₂C(R)OH (from double addition) |

Organolithium Species Generation

An alternative to Grignard reagents is the corresponding organolithium species, which can be generated via a lithium-halogen exchange reaction. saylor.org This typically involves treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures in an inert solvent like THF or hexane. wikipedia.orgprinceton.edu

Reaction: this compound + n-BuLi → 4-Isopropoxy-2,3-dimethylphenyllithium + n-Butyl bromide

The reaction is an equilibrium process, driven by the formation of the more stable organolithium species. saylor.org 4-Isopropoxy-2,3-dimethylphenyllithium is also a powerful nucleophile and base, often exhibiting higher reactivity than the corresponding Grignard reagent. wikipedia.org This enhanced reactivity can be advantageous but also requires stricter control of reaction conditions to avoid side reactions. The presence of electron-donating groups on the ring can influence the rate and success of the lithium-halogen exchange. lookchem.com

Reductive Transformations of the Aryl Bromide

The bromine atom can be removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation is useful for synthesizing the corresponding debrominated compound, 2,3-dimethyl-1-isopropoxybenzene.

A common and efficient method for this is catalytic transfer hydrogenation. This process often employs a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen donor. thieme-connect.deresearchgate.net Various hydrogen sources can be used, including hydrogen gas (H₂), formic acid, or ammonium (B1175870) formate (B1220265). researchgate.netorganic-chemistry.org These reactions are typically carried out under mild conditions and show good functional group tolerance, meaning the isopropoxy and methyl groups would remain unaffected. chemohollic.com

The reaction proceeds by the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by a hydrogenolysis step that cleaves the carbon-palladium bond and replaces it with a carbon-hydrogen bond, regenerating the active catalyst.

Table 3: Typical Conditions for Reductive Debromination This table outlines common methods for the reductive dehalogenation of aryl bromides.

| Method | Catalyst | Hydrogen Source | Solvent | Typical Conditions |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C (5-10 mol%) | H₂ (gas) | Ethanol, Methanol, or Ethyl Acetate | Room temperature to 50°C, 1-5 atm H₂ |

| Catalytic Transfer Hydrogenation | Pd/C (5-10 mol%) | Ammonium formate (HCOONH₄) | Methanol or Ethanol | Reflux temperature |

| Transition-Metal-Free | - | Benzaldehyde, Base (e.g., K₂CO₃) | DMF | Elevated temperature |

Oxidative Reactions of the Alkyl and Alkoxy Moieties

The structure of this compound features several sites susceptible to oxidative transformation, namely the two methyl groups at the C2 and C3 positions and the isopropoxy group at the C1 position of the benzene ring. The reactivity of these groups is influenced by their position on the aromatic ring and the electronic effects of the other substituents. The benzylic C-H bonds of the methyl groups are generally more susceptible to oxidation than the C-H bonds of the isopropoxy group due to the stabilization of the resulting benzylic radical by the aromatic ring. ucalgary.camasterorganicchemistry.com

The oxidation of alkylbenzenes is a well-established transformation in organic chemistry. ucalgary.camasterorganicchemistry.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize an alkyl group at the benzylic position to a carboxylic acid, provided that there is at least one hydrogen atom on the benzylic carbon. youtube.com For this compound, both the methyl group at the C2 position and the methyl group at the C3 position have benzylic hydrogens and are therefore potential sites for oxidation.

The presence of the electron-donating isopropoxy group is expected to activate the ring, potentially facilitating the oxidation of the adjacent methyl groups. Conversely, the electron-withdrawing bromine atom may have a deactivating effect. nih.gov The relative positioning of these groups will influence the selectivity of the oxidation. It is plausible that either one or both methyl groups could be oxidized to carboxylic acid functionalities. The oxidation of one methyl group would yield 4-bromo-1-isopropoxy-2-methylbenzoic acid or 4-bromo-1-isopropoxy-3-methylbenzoic acid. Harsh reaction conditions could potentially lead to the oxidation of both methyl groups, resulting in the formation of 4-bromo-1-isopropoxyphthalic acid.

The isopropoxy group can also undergo oxidative transformation, specifically oxidative dealkylation. This reaction typically proceeds via the formation of a hemiacetal intermediate, which is unstable and subsequently cleaves to yield a phenol (B47542) and a carbonyl compound (in this case, acetone). nih.gov This process can be catalyzed by enzymes, such as cytochrome P450 monooxygenases, or achieved through chemical methods, although the latter often requires specific and potent reagents. nih.govnih.gov The oxidative cleavage of the isopropoxy group in this compound would lead to the formation of 4-Bromo-2,3-dimethylphenol.

It is important to note that the simultaneous presence of multiple oxidizable groups can lead to competitive reactions. The selectivity of the oxidation will depend on the specific reagents and reaction conditions employed. For instance, milder oxidizing agents might selectively oxidize the more reactive benzylic C-H bonds of the methyl groups over the C-H bonds of the isopropoxy group. nih.gov

Table 1: Predicted Products of Oxidative Reactions of this compound

| Reactant | Oxidizing Agent/Conditions | Predicted Major Product(s) | Product Structure |

| This compound | Strong oxidizing agent (e.g., KMnO₄, H₂CrO₄), moderate conditions | 4-Bromo-1-isopropoxy-2-methylbenzoic acid and/or 4-Bromo-1-isopropoxy-3-methylbenzoic acid |  |

| This compound | Strong oxidizing agent (e.g., KMnO₄, H₂CrO₄), harsh conditions | 4-Bromo-1-isopropoxyphthalic acid |  |

| This compound | Oxidative dealkylation conditions (e.g., enzymatic or specific chemical reagents) | 4-Bromo-2,3-dimethylphenol and Acetone |  |

Computational Chemistry and Theoretical Investigations of 4 Bromo 2,3 Dimethyl 1 Isopropoxybenzene

Molecular Geometry and Conformation Analysis

The three-dimensional arrangement of atoms and the rotational flexibility of the substituents in 4-Bromo-2,3-dimethyl-1-isopropoxybenzene are critical determinants of its physical and chemical properties. Computational methods allow for a detailed exploration of these features.

Conformational analysis is the study of the different spatial arrangements of a molecule, known as conformers, and their relative energies. lumenlearning.comchemistrysteps.comlibretexts.org For this compound, the primary sources of conformational flexibility are the rotation around the C(aromatic)-O bond of the isopropoxy group and the rotation of the isopropyl group itself.

Energy minimization calculations are performed to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. These calculations systematically adjust the molecular geometry to find the arrangement with the lowest possible energy. Conformational sampling techniques, such as molecular dynamics simulations or systematic grid searches, are then used to explore the potential energy surface and identify other low-energy conformers.

The relative energies of these conformers are influenced by a combination of steric and electronic effects. For the isopropoxy group, the orientation of the isopropyl moiety relative to the benzene (B151609) ring will dictate the extent of steric hindrance with the adjacent methyl group at position 2. The most stable conformation is expected to be one that minimizes these steric clashes. Quantum chemistry calculations, such as those employing Density Functional Theory (DFT), can provide accurate rotational energy profiles. nih.gov

Table 1: Predicted Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C2-C1-O-CH) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | ~90° | 0.00 | High |

| 2 | ~-90° | > 0 | Moderate |

| 3 (Transition State) | ~0° or 180° | High | Low |

Note: The data in this table are illustrative and based on theoretical principles of conformational analysis for similar alkoxybenzenes. Actual values would require specific quantum chemical calculations.

The substitution pattern on the benzene ring in this compound leads to distortions from the ideal hexagonal geometry of unsubstituted benzene. These distortions arise from both steric and electronic interactions of the substituents with the ring. nih.govsciencegate.applibretexts.org

The cumulative effect of these substituents leads to specific changes in bond lengths and angles of the benzene ring. For instance, the C-C bonds adjacent to the electron-donating isopropoxy and methyl groups are expected to be slightly shorter than the standard aromatic C-C bond length due to increased electron density. nih.gov Conversely, the C-C bond adjacent to the electronegative bromine atom might be slightly elongated. Steric repulsion between the adjacent methyl groups at positions 2 and 3, and between the methyl group at position 2 and the isopropoxy group at position 1, will likely cause an increase in the C1-C2 and C2-C3 bond lengths and a widening of the exocyclic bond angles to relieve strain.

Table 2: Predicted Deviations in Benzene Ring Geometry

| Parameter | Expected Deviation from Benzene | Primary Cause |

| C1-C2 Bond Length | Elongated | Steric hindrance (Isopropoxy, Methyl) |

| C2-C3 Bond Length | Elongated | Steric hindrance (Methyl, Methyl) |

| C-Br Bond Length | Consistent with typical Ar-Br bonds | - |

| ∠C6-C1-C2 | Compressed | Electronic effect of isopropoxy group |

| ∠C1-C2-C3 | Widened | Steric repulsion between substituents |

| ∠C2-C3-C4 | Widened | Steric repulsion between methyl groups |

Note: The data in this table are qualitative predictions based on established substituent effects on aromatic rings. Precise values would necessitate specific computational geometry optimization.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational chemistry provides powerful tools to visualize and quantify the electronic distribution and identify reactive sites.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, and its energy is related to the ionization potential, while the LUMO acts as an electron acceptor, and its energy is related to the electron affinity. youtube.com

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the isopropoxy group, reflecting the electron-donating nature of the alkoxy and methyl substituents. elsevier.esrsc.org The LUMO, on the other hand, is likely to have significant contributions from the antibonding orbitals of the benzene ring and may also have some character on the C-Br bond, given the electronegativity of bromine.

The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of multiple electron-donating groups is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's nucleophilicity.

Table 3: Predicted Frontier Molecular Orbital Properties

| Molecular Orbital | Predicted Energy Range (eV) | Primary Atomic Contributions |

| HOMO | -8.0 to -9.0 | C(aromatic), O(isopropoxy) |

| LUMO | -0.5 to -1.5 | C(aromatic), C-Br (σ*) |

| HOMO-LUMO Gap | 6.5 to 8.5 | - |

Note: These energy ranges are estimations based on typical values for substituted benzenes and would require specific calculations for this molecule.

The Electrostatic Potential (ESP) surface maps the electrostatic potential onto the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. uwosh.edu Regions of negative potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate areas of low electron density and are prone to nucleophilic attack.

For this compound, the ESP surface is expected to show a region of significant negative potential above and below the plane of the aromatic ring, a characteristic feature of electron-rich aromatic systems. uwosh.edu The oxygen atom of the isopropoxy group will also be a site of high negative potential due to its lone pairs. The most positive potential is likely to be located on the hydrogen atoms of the methyl and isopropyl groups, and a region of positive potential, known as a σ-hole, may be present on the outer side of the bromine atom along the C-Br bond axis, making it a potential halogen bond donor.

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, provides a rigorous method for partitioning the electron density of a molecule into atomic basins and for characterizing the chemical bonds. wikipedia.orgnih.gov The analysis of the topology of the electron density reveals bond critical points (BCPs) between bonded atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature of the chemical bond.

In this compound, AIM analysis would identify BCPs for all covalent bonds. The C-C bonds within the benzene ring would exhibit properties characteristic of aromatic bonds (intermediate ρ, negative ∇²ρ). The C-O and C-Br bonds would show features of polar covalent bonds. The analysis of the Laplacian of the electron density can distinguish between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell (ionic, van der Waals, hydrogen bond) interactions (∇²ρ > 0). AIM can also reveal non-covalent interactions, such as potential weak intramolecular hydrogen bonds or steric contacts, through the presence of bond paths between non-covalently linked atoms. nih.govnih.gov

Due to a lack of publicly available research data on the computational and theoretical investigations of this compound, a detailed article covering the specific outline provided cannot be generated at this time. Extensive searches have not yielded specific studies on the reaction mechanisms, spectroscopic property predictions, or solvent effects for this particular compound.

General chemical information for this compound is available, such as its molecular formula (C11H15BrO) and CAS number (1428234-69-8). nih.govguidechem.com However, in-depth computational chemistry research, including transition state analyses, reaction coordinate mapping, and predictive spectroscopy, appears to be unpublished or not readily accessible.

Future research in the field of computational chemistry may provide the necessary data to address the specific points outlined in the user's request.

Structure Activity Relationship Sar Studies of 4 Bromo 2,3 Dimethyl 1 Isopropoxybenzene Derivatives

Design Principles for Systematic Substituent Variation

The design of new derivatives of 4-Bromo-2,3-dimethyl-1-isopropoxybenzene is guided by established principles of medicinal chemistry, focusing on the electronic and steric properties of substituents.

The electronic landscape of the benzene (B151609) ring in this compound is significantly influenced by its substituents: the bromo, two methyl, and isopropoxy groups. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), which in turn activate or deactivate the aromatic ring towards electrophilic substitution. libretexts.orgvedantu.com

The isopropoxy group (-O-iPr) is a strong activating group due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing its electron density. libretexts.org The two methyl groups (-CH₃) are also activating, albeit weaker, through an inductive effect, pushing electron density into the ring. libretexts.orglibretexts.org In contrast, the bromine atom (-Br) is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. lumenlearning.commsu.edu

Systematic variation of these substituents allows for the fine-tuning of the electronic properties of the molecule. For instance, replacing the methyl groups with more electron-withdrawing groups like trifluoromethyl (-CF₃) would decrease the electron density of the ring, potentially altering its interaction with biological targets. Conversely, replacing the bromine with a more electron-donating group could enhance certain interactions.

Table 1: Electronic Effects of Hypothetical Substituents on the Aromatic Ring

| Position of Substitution | Substituent | Electronic Effect | Predicted Impact on Ring Reactivity |

|---|---|---|---|

| 2,3 | -NO₂ | Strongly Deactivating | Decrease |

| 2,3 | -CN | Deactivating | Decrease |

| 4 | -Cl | Deactivating | Decrease |

| 4 | -F | Deactivating | Decrease |

| 1 | -OCH₃ | Activating | Increase |

The size and spatial arrangement of substituents play a critical role in how a molecule can interact with its environment. Bulky groups can create steric hindrance, which may prevent the molecule from adopting the optimal conformation for binding to a receptor or for a chemical reaction to occur. libretexts.orgnumberanalytics.com

In this compound, the isopropoxy group is bulkier than a methoxy (B1213986) group, and this size can influence the accessibility of the adjacent positions on the aromatic ring. Similarly, the two methyl groups at positions 2 and 3 create a sterically crowded environment. Any modification to these groups will alter the molecule's shape and flexibility. For example, replacing the methyl groups with larger alkyl groups would increase steric bulk, potentially hindering rotation around the C-O bond of the isopropoxy group and restricting the molecule's conformational freedom. mdpi.com

Influence of Halogenation Patterns on Chemical Reactivity and Selectivity

The nature and position of halogen substituents on the aromatic ring are critical determinants of a molecule's chemical reactivity and its ability to form specific interactions, such as halogen bonds. nih.govacs.org Halogen bonds are noncovalent interactions between a halogen atom (acting as a Lewis acid) and a Lewis base, which are increasingly recognized for their importance in drug-receptor binding. acs.orgtandfonline.com

Varying the halogen at position 4 (e.g., from bromine to chlorine or iodine) would alter the strength of potential halogen bonds, with iodine forming the strongest and chlorine the weakest. acs.org The position of the halogen also matters. Moving the bromine atom to a different position on the ring would change the molecule's dipole moment and the regioselectivity of further substitution reactions.

Table 2: Predicted Impact of Halogen Variation on Halogen Bonding Potential

| Halogen at Position 4 | Electronegativity | Polarizability | Predicted Halogen Bond Strength |

|---|---|---|---|

| -F | 3.98 | 0.56 | Weak/Negligible |

| -Cl | 3.16 | 2.18 | Moderate |

| -Br | 2.96 | 3.05 | Strong |

| -I | 2.66 | 4.7 | Very Strong |

Impact of Alkoxy and Alkyl Group Modifications on Molecular Interactions

Modification of the isopropoxy and dimethyl groups can significantly impact the molecule's lipophilicity, solubility, and its interactions with biological targets. The alkoxy group, in particular, can be a key site for metabolic transformation, and altering its structure can influence the molecule's pharmacokinetic profile.

Increasing the length or branching of the alkoxy chain can enhance lipophilicity, which may improve membrane permeability but could also lead to increased metabolic breakdown. nih.gov Studies on other classes of compounds have shown that even small changes in the alkoxy group can have a profound effect on biological activity. frontiersin.orgnih.gov For example, introducing a fluorine atom into the alkoxy chain can alter its electronic properties and metabolic stability.

Similarly, modifying the methyl groups to larger alkyl groups would increase the steric profile of that region of the molecule, which could either enhance or disrupt favorable interactions within a binding pocket.

Computational Approaches to SAR Prediction

Computational chemistry offers powerful tools for predicting the properties and activities of novel molecules, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govijpsonline.com A QSAR model is an equation that relates one or more calculated properties of a molecule (known as descriptors) to its activity. These descriptors can quantify various aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. nih.gov

For a series of this compound derivatives, a QSAR study would involve synthesizing a set of analogs with systematic variations in their substituents and measuring their biological activity. Then, a range of molecular descriptors would be calculated for each analog, and statistical methods like multiple linear regression would be used to build a model that correlates these descriptors with the observed activity. mdpi.com

Table 3: Examples of Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Electron distribution, Reactivity |

| Steric | Molecular weight, Molar refractivity | Size and shape of the molecule |

| Lipophilicity | LogP, Polar surface area | Solubility and membrane permeability |

| Topological | Connectivity indices | Atomic arrangement and branching |

Such models, once validated, can be used to predict the activity of yet-unsynthesized derivatives, helping to prioritize the most promising candidates for synthesis and testing. mdpi.com Computational models can also be used to predict the site of electrophilic substitution on the aromatic ring, providing insights into the reactivity of the designed analogs. nih.govdiva-portal.orgnih.gov

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. For a hypothetical SAR study of this compound derivatives, researchers would systematically alter different parts of the molecule—the bromine atom, the methyl groups, and the isopropoxy group—and assess the impact on a specific biological target.

Hypothetical SAR Exploration:

A systematic exploration would involve the synthesis and biological evaluation of analogs. The key modifications would likely include:

Substitution at the Bromo Position: Replacing the bromine atom with other halogens (e.g., chlorine, fluorine) or with hydrogen, hydroxyl, or small alkyl groups would elucidate the role of this substituent's size, electronegativity, and potential for halogen bonding in biological activity.

Modification of the Methyl Groups: The two methyl groups at positions 2 and 3 could be removed, shifted to other positions on the benzene ring, or replaced with larger alkyl groups. This would probe the steric and electronic requirements of the binding pocket.

Alteration of the Isopropoxy Group: The isopropoxy group could be varied to other alkoxy groups (e.g., methoxy, ethoxy, butoxy) or functional groups like a hydroxyl or a simple alkyl chain to understand the influence of its size, shape, and hydrophobicity on activity.

The findings from such a hypothetical study could be compiled into a data table to visualize the relationship between structural changes and biological activity.

Table 1: Hypothetical SAR Data for this compound Analogs (Note: This table is illustrative as no specific experimental data is available.)

| Compound | R1 (Position 4) | R2 (Position 2) | R3 (Position 3) | R4 (Position 1) | Biological Activity (e.g., IC50 in µM) |

| Parent Compound | Br | CH3 | CH3 | O-iPr | Reference Value |

| Analog 1 | Cl | CH3 | CH3 | O-iPr | Value |

| Analog 2 | H | CH3 | CH3 | O-iPr | Value |

| Analog 3 | Br | H | H | O-iPr | Value |

| Analog 4 | Br | CH3 | CH3 | OH | Value |

| Analog 5 | Br | CH3 | CH3 | O-Et | Value |

Without experimental data, any discussion of SAR remains speculative. However, such studies are crucial for the development of more potent and selective compounds.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, if it were to be studied as a model compound, docking simulations would be employed to understand how it might interact with a protein's binding site.

Modeling Ligand-Protein Interactions:

A typical molecular docking study would involve:

Target Identification: A specific protein receptor or enzyme of interest would be chosen.

Binding Site Prediction: The potential binding pocket on the protein would be identified.

Docking Simulation: The 3D structure of this compound would be computationally placed into the binding site in various orientations and conformations.

Scoring and Analysis: The different poses would be scored based on factors like binding energy to predict the most stable interaction. The analysis would focus on the types of interactions formed, such as:

Hydrophobic Interactions: The benzene ring and the isopropoxy group would likely engage in hydrophobic interactions with nonpolar amino acid residues.

Halogen Bonding: The bromine atom could potentially form halogen bonds with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

The results of a docking simulation are often visualized to inspect the key interactions.

Table 2: Potential Protein Interactions for this compound from a Hypothetical Docking Study (Note: This table is for illustrative purposes as no specific docking studies have been published.)

| Interacting Group of Ligand | Potential Interacting Amino Acid Residue(s) | Type of Interaction |

| Isopropoxy Group | Leucine, Valine, Isoleucine | Hydrophobic |

| Dimethylphenyl Ring | Phenylalanine, Tryptophan, Tyrosine | π-π Stacking, Hydrophobic |

| Bromo Substituent | Carbonyl Oxygen (Backbone), Aspartate, Glutamate | Halogen Bond, Electrostatic |

Future Research Directions and Emerging Methodologies

Sustainable Synthesis Approaches for 4-Bromo-2,3-dimethyl-1-isopropoxybenzene

The synthesis of this compound traditionally involves two key transformations: the etherification of 2,3-dimethylphenol and the subsequent electrophilic bromination of the aromatic ring. Future efforts are geared towards reimagining these processes through the lens of sustainability.

Green Chemistry Principles in Bromination and Etherification

The application of green chemistry principles aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. bridgew.eduwordpress.com

For the etherification step, which is a variation of the Williamson ether synthesis, research is moving away from strong bases and volatile organic solvents. wikipedia.orgmasterorganicchemistry.com Sustainable approaches focus on using recyclable catalysts and greener solvent systems.

The bromination of the aromatic ring is a primary target for green innovation. Traditional methods often employ molecular bromine (Br₂), which is highly toxic, corrosive, and generates hazardous hydrogen bromide (HBr) gas as a byproduct. wordpress.com Greener alternatives focus on safer brominating agents and catalytic systems that improve atom economy. acsgcipr.orgnih.govsemanticscholar.org N-Bromosuccinimide (NBS) is a solid, easier-to-handle alternative, though it still generates stoichiometric waste. wordpress.com Emerging research explores the use of bromide salts (e.g., NaBr, KBr) in conjunction with an oxidant, which can generate the electrophilic bromine species in situ under milder conditions. chemistrysteps.com

| Reaction Step | Traditional Method | Associated Hazards/Waste | Green/Sustainable Alternative | Advantages |

|---|---|---|---|---|

| Etherification | Sodium hydride (NaH) in THF/DMF | Flammable gas (H₂), toxic/volatile solvents | Phase Transfer Catalysis (PTC), solid base (K₂CO₃) in greener solvents (e.g., anisole, CPME) | Improved safety, easier workup, solvent recycling |

| Bromination | Molecular Bromine (Br₂) in chlorinated solvents (e.g., CH₂Cl₂) | Highly toxic, corrosive, volatile; generates HBr; hazardous solvents | N-Bromosuccinimide (NBS); Catalytic HBr/H₂O₂; Bromide salts with oxidant; Zeolite catalysts | Safer reagents, reduced hazardous byproducts, potential for catalyst recycling bridgew.edunih.gov |

Flow Chemistry Applications

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. acs.orgbeilstein-journals.org Reactions are performed in a continuously flowing stream within a network of tubes or microreactors. This technology is particularly well-suited for the synthesis of this compound.

Key benefits include:

Enhanced Safety: The small reactor volumes minimize the risk associated with handling hazardous reagents or managing exothermic reactions.

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to higher yields and selectivities. nih.gov

Scalability: Production can be scaled up by simply running the system for a longer duration, bypassing the challenges of scaling up batch reactors.

A potential flow setup could involve pumping a solution of 2,3-dimethylphenol and a base through a heated reactor coil to form the phenoxide, which then merges with a stream of an isopropylating agent. The resulting isopropoxybenzene (B1215980) stream could then be mixed with a brominating agent and a catalyst in a second reactor to yield the final product in a fully automated process. researchgate.net

Chemoenzymatic Transformations Involving this compound

The use of enzymes as biocatalysts offers unparalleled selectivity and operates under mild, environmentally benign conditions (aqueous media, ambient temperature). nih.gov While specific enzymes for this compound are not yet identified, future research will likely explore the directed evolution and engineering of enzymes for its synthesis and modification.

Potential enzymatic approaches include:

Enzymatic Halogenation: Flavin-dependent halogenases are enzymes that can catalyze the regioselective halogenation of aromatic compounds. nih.govacs.orgacs.org Research could focus on engineering a halogenase to selectively brominate the 4-position of 2,3-dimethyl-1-isopropoxybenzene, offering a highly specific and green alternative to chemical methods. researchgate.net

Lipase-Catalyzed Reactions: Lipases are versatile enzymes often used in organic synthesis for esterification and hydrolysis. nih.govresearchgate.net While not directly involved in the synthesis of the target ether, they could be employed in the derivatization of side chains or in kinetic resolutions of chiral derivatives of the parent compound. mdpi.comnih.gov

Development of Novel Catalytic Systems for Derivatization

The bromine atom on the this compound scaffold serves as a versatile handle for introducing further molecular complexity through cross-coupling reactions. The development of more active, stable, and selective catalysts is a major research thrust.

Palladium-catalyzed cross-coupling reactions are paramount in this field. mdpi.com Future work will focus on designing advanced catalytic systems capable of overcoming the steric hindrance presented by the two methyl groups and the bulky isopropoxy group adjacent to the reaction site.

| Reaction Type | Description | Catalyst Focus | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C bond formation with boronic acids/esters nih.govorganic-chemistry.org | Development of bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Fu type ligands) to enhance catalyst activity for sterically hindered substrates. researchgate.netresearchgate.netrsc.orgresearchgate.net | Synthesis of biaryl compounds for materials science or pharmaceutical precursors. |

| Heck Coupling | C-C bond formation with alkenes | Highly active palladium nanoparticle catalysts or palladacycles. | Introduction of vinyl groups for polymerization or further functionalization. |

| Sonogashira Coupling | C-C bond formation with terminal alkynes | Copper-free systems to broaden substrate scope and simplify purification. | Synthesis of conjugated materials for optoelectronic applications. |

| Buchwald-Hartwig Amination | C-N bond formation with amines | Ligands that facilitate reductive elimination from the Pd(II) intermediate. | Creation of novel aniline derivatives for medicinal chemistry. |

| Multimetallic Catalysis | Using two distinct metal catalysts to achieve transformations not possible with a single metal. nih.gov | Systems combining Ni and Pd to enable coupling of challenging substrates. nih.gov | Direct cross-coupling of aryl bromides with other challenging electrophiles like aryl triflates. nih.gov |

Exploration of Self-Assembly and Supramolecular Chemistry with Derivatives

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. Derivatives of this compound are promising candidates for designing self-assembling systems due to the potential for halogen bonding.

Halogen bonding is a directional, non-covalent interaction where the electrophilic region on a halogen atom (in this case, bromine) is attracted to a Lewis base (a nucleophile). rug.nlnih.gov The strength of this bond is comparable to a hydrogen bond and can be a powerful tool in crystal engineering to direct the formation of specific, predictable solid-state architectures. nih.govoup.comchemrxiv.org

Future research will likely involve synthesizing derivatives of this compound that incorporate hydrogen bond donors/acceptors or other halogen bond acceptors (e.g., pyridine rings). By programming these non-covalent interactions into the molecules, it may be possible to create novel materials such as:

Liquid Crystals: Ordered fluid phases with applications in display technologies.

Supramolecular Gels: Materials that can trap large volumes of solvent within a self-assembled fibrous network.

Co-crystals: Crystalline structures composed of two or more different molecules held together by non-covalent bonds, which can be used to tune physical properties like solubility and melting point.

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

To optimize the advanced synthetic methods described above, a detailed understanding of reaction kinetics, intermediates, and byproduct formation is essential. In situ (in the reaction mixture) monitoring provides real-time data without the need for sampling and offline analysis. This is especially crucial for optimizing continuous flow processes. magritek.combeilstein-journals.org

Emerging methodologies in this area include:

Process Analytical Technology (PAT): Integrating analytical tools directly into the synthesis setup.

Stopped-Flow NMR: This technique allows for the rapid acquisition of NMR spectra to monitor fast reactions or capture data on transient intermediates. rsc.org

Benchtop NMR: The increasing power and accessibility of compact, cryogen-free NMR spectrometers allow for their placement directly in a fume hood for routine, real-time reaction monitoring. magritek.commdpi.com

Flow NMR: Combining flow reactors directly with an NMR spectrometer provides continuous, real-time analysis of the reaction stream, enabling rapid optimization of reaction conditions like temperature, flow rate, and stoichiometry. beilstein-journals.orgresearchgate.net

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): An infrared probe is inserted directly into the reaction vessel or flow stream, allowing for the continuous tracking of the concentration of key reactants, intermediates, and products by monitoring their characteristic vibrational frequencies.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-Bromo-2,3-dimethyl-1-isopropoxybenzene while ensuring regioselectivity?

- Methodological Answer : The synthesis can involve sequential functionalization of a benzene ring. Begin with 2,3-dimethylphenol, protect the hydroxyl group using isopropyl bromide under basic conditions (e.g., K₂CO₃/DMF, 80°C), followed by electrophilic bromination at the para position using Br₂ in the presence of a Lewis acid (e.g., FeBr₃). Monitor regioselectivity via TLC and confirm with ¹H NMR to verify bromination at the 4-position .

- Key Considerations : Competing bromination at ortho positions may occur; use steric hindrance from the isopropoxy group to favor para substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the desired product.

Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

- Methodological Answer :

- ¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. The isopropoxy group’s methine carbon should appear at ~70–75 ppm.

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 256 (C₁₁H₁₅BrO) and isotopic patterns confirming bromine (1:1 ratio for M and M+2).

- Purity Analysis : Use both GC and HPLC. If discrepancies arise (e.g., GC purity >95% vs. HPLC <90%), assess for high-boiling impurities via GC-MS or non-volatile byproducts via LC-MS .

Q. How can the stability of this compound be evaluated under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor decomposition via HPLC.

- Photostability : Expose to UV light (λ = 254 nm) and analyze for bromine loss or ether cleavage using ¹H NMR.

- Humidity Tests : Store at 75% relative humidity; track hydrolysis of the isopropoxy group via IR (loss of C-O-C stretch at ~1100 cm⁻¹). Reference control samples stored in inert atmospheres .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Computational Setup : Optimize molecular geometry using B3LYP/6-31G(d,p). Calculate Fukui indices to identify electrophilic (C-Br) and nucleophilic (isopropoxy oxygen) sites.

- Reactivity Insights : Compare activation energies for Suzuki-Miyaura coupling (Br substitution) versus nucleophilic aromatic substitution (SNAr). Simulate transition states to predict regioselectivity in the presence of Pd catalysts. Validate with experimental yields .

Q. What strategies resolve contradictions in kinetic data from decomposition studies of brominated aromatic ethers?

- Methodological Answer :

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to distinguish solvent effects, temperature gradients, or catalytic impurities. For example, autocatalytic decomposition pathways may explain non-linear Arrhenius plots.

- Advanced Techniques : Use isotopic labeling (e.g., D₂O in hydrolysis studies) to trace reaction mechanisms. Combine with in-situ FTIR to monitor intermediate formation .

Q. How can surface-adsorption behavior of this compound impact its reactivity in heterogeneous catalysis?

- Methodological Answer :

- Experimental Design : Deposit the compound on SiO₂ or TiO₂ surfaces via spin-coating. Analyze adsorption kinetics using quartz crystal microbalance (QCM) and surface morphology via AFM.

- Catalytic Implications : Compare reaction rates in homogeneous vs. heterogeneous phases. For example, Pd/C-catalyzed dehalogenation may proceed faster on TiO₂ due to electron-deficient surface sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.